molecular formula C24H19N5O3S B2929544 N-(3-methoxybenzyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide CAS No. 1114647-35-6

N-(3-methoxybenzyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide

Cat. No. B2929544
CAS RN: 1114647-35-6
M. Wt: 457.51
InChI Key: AFVHCEMXVCVZEM-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide is a useful research compound. Its molecular formula is C24H19N5O3S and its molecular weight is 457.51. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxybenzyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxybenzyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to N-(3-methoxybenzyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide have been extensively explored. For instance, the synthesis of zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base, which share structural similarities with the compound , has been reported. These compounds have been characterized using various spectroscopic methods, indicating their potential in photodynamic therapy applications due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activities

Compounds structurally related to N-(3-methoxybenzyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide have been synthesized and evaluated for their anticancer properties. Studies have shown that certain quinazoline derivatives exhibit significant anticancer activities, suggesting the potential utility of such compounds in cancer therapy (Kamal, Srikanth, Ashraf, Khan, Shaik, Kalivendi, Suri, & Saxena, 2011).

Antimicrobial Properties

Research has also been conducted on the antimicrobial properties of quinazoline derivatives, indicating that these compounds may hold promise in combating microbial infections. For example, some newly synthesized quinazoline derivatives have shown good to moderate activity against a variety of microorganisms, highlighting their potential as antimicrobial agents (Özyanik, Demirci, Bektaş, & Demirbas, 2012).

Radioiodination and Biodistribution

The radioiodination and biodistribution of compounds similar to N-(3-methoxybenzyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide have been investigated, particularly in the context of tumor-bearing mice. Such studies are crucial for developing potential radiopharmaceuticals targeting tumor cells, indicating the broad applicability of these compounds in medical research (Al-Salahi, Moustapha, Abuelizz, Alharthi, Alburikan, Ibrahim, Marzouk, & Motaleb, 2018).

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O3S/c1-32-18-6-4-5-15(13-18)14-25-21(30)16-9-11-17(12-10-16)26-23-28-29-22(31)19-7-2-3-8-20(19)27-24(29)33-23/h2-13H,14H2,1H3,(H,25,30)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVHCEMXVCVZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)NC3=NN4C(=O)C5=CC=CC=C5N=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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